molecular formula C14H8Cl2O3 B1330527 2,4-Dichloro-6-Formylphenyl Benzoate CAS No. 258264-70-9

2,4-Dichloro-6-Formylphenyl Benzoate

Cat. No.: B1330527
CAS No.: 258264-70-9
M. Wt: 295.1 g/mol
InChI Key: FOCRFYXDZLJAIW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-Formylphenyl Benzoate is an organic compound with the molecular formula C14H8Cl2O3 It is characterized by the presence of two chlorine atoms, a formyl group, and a benzoate ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate typically involves the esterification of 2,4-dichloro-6-formylphenol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-Formylphenyl Benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 2,4-Dichloro-6-carboxyphenyl benzoate.

    Reduction: 2,4-Dichloro-6-hydroxyphenyl benzoate.

    Substitution: 2,4-Dimethoxy-6-formylphenyl benzoate (when using sodium methoxide).

Scientific Research Applications

2,4-Dichloro-6-Formylphenyl Benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-Formylphenyl Benzoate exerts its effects depends on the specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylphenyl benzoate
  • 2,4-Dichloro-6-nitrophenyl benzoate
  • 2,4-Dichloro-6-hydroxyphenyl benzoate

Uniqueness

2,4-Dichloro-6-Formylphenyl Benzoate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with compounds lacking the formyl group. Additionally, the combination of chlorine atoms and the benzoate ester group provides a unique electronic environment that can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

(2,4-dichloro-6-formylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-11-6-10(8-17)13(12(16)7-11)19-14(18)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCRFYXDZLJAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308074
Record name 2,4-Dichloro-6-Formylphenyl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258264-70-9
Record name 2,4-Dichloro-6-Formylphenyl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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